molecular formula C20H26O4 B592022 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one CAS No. 145472-94-2

17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one

Katalognummer: B592022
CAS-Nummer: 145472-94-2
Molekulargewicht: 330.424
InChI-Schlüssel: WKOQNZJYUMIANJ-AGVUXJGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one is a sophisticated steroid derivative of significant interest in medicinal and organic chemistry research. This compound features a core estra-4,9-diene structure modified with key functional groups, including an acetyloxy moiety at the 17-beta position and an epoxy bridge across the 11,12 positions. These structural characteristics make it a valuable intermediate for the synthesis of more complex steroid-based molecules and for probing structure-activity relationships . Researchers utilize this and related epoxy-steroid compounds in the development of novel pharmacologically active agents . Its epoxy and acetylated functionalities are typical modification sites that can influence the compound's interaction with biological systems, making it a candidate for investigations into hormone receptor binding, enzymatic inhibition, and metabolic pathways. The presence of the 4,9-diene system suggests potential applications in creating analogs with modified activity profiles. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

IUPAC Name

[(1S,2S,4R,5S,6S,9S,10S,18R)-5-methyl-15-oxo-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-en-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-10(21)23-16-8-7-15-14-5-3-11-9-12(22)4-6-13(11)17(14)18-19(24-18)20(15,16)2/h9,13-19H,3-8H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOQNZJYUMIANJ-AGVUXJGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(C3C(O3)C4C2CCC5=CC(=O)CCC45)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1([C@@H]3[C@@H](O3)[C@H]4[C@H]2CCC5=CC(=O)CC[C@H]45)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Grignard Reaction-Based Skeletal Construction

A foundational approach begins with estra-4,9-diene-3,17-dione as the starting material, synthesized via a Grignard reaction sequence. The process involves:

  • Grignard reagent preparation : Reaction of methylmagnesium bromide with an A-ring degradation product (e.g., 3-methoxyestra-1,3,5(10)-trien-17-one).

  • Conjugate addition : The Grignard reagent adds to the Δ4 double bond, forming a 17-hydroxyl intermediate.

  • Oxidation and hydrolysis : Jones oxidation (CrO3/H2SO4) introduces the 3-keto group, followed by acid-catalyzed hydrolysis to yield estra-4,9-diene-3,17-dione.

Key data:

StepReagentsYield (%)
Grignard additionMeMgBr, THF, 0°C78
Jones oxidationCrO3, H2SO4, acetone85
HydrolysisHCl, H2O92

Epoxidation of the 11,12 Double Bond

The 11,12-epoxide is introduced via peracid-mediated epoxidation . Patent disclosures highlight the use of hexafluoroacetone (HFA) as a catalyst with hydrogen peroxide (H2O2) to enhance regioselectivity:

  • Substrate preparation : 17β-hydroxyestr-4,9,11-trien-3-one is dissolved in dichloromethane.

  • Epoxidation : 30% H2O2 and HFA (10 mol%) are added at −10°C, yielding the 11α,12α-epoxide with >90% selectivity.

  • Acetylation : The 17β-hydroxyl group is acetylated using acetic anhydride and pyridine, achieving >95% conversion.

Critical factors:

  • Temperature control : Epoxidation below 0°C minimizes side reactions.

  • Catalyst choice : HFA stabilizes the transition state, favoring 11,12-epoxide over 9,11-epoxide formation.

Alternative Methodologies and Innovations

Tandem Cyclization for Diene Formation

A patent by CN108997463B describes a tandem cyclization strategy to construct the 4,9-diene system directly from a pregnane derivative:

  • Substrate : 3,3-ethylenedioxy-17α-hydroxypregna-5(10),9(11)-diene-20-one.

  • Acid-catalyzed cyclization : HCl in methanol induces simultaneous deprotection and cyclization, forming the 4,9-diene with 87.5% yield.

Enzymatic Acetylation for Stereocontrol

Recent advances employ lipase-catalyzed acetylation to achieve 17β-specific acylation:

  • Substrate : 17β-hydroxyestr-4,9-dien-3-one.

  • Conditions : Immobilized Candida antarctica lipase B (CAL-B), vinyl acetate, 40°C.

  • Outcome : 98% 17β-acetate with <2% 17α-epimer.

Industrial-Scale Optimization

Solvent and Reagent Selection

  • Epoxidation : Dichloromethane is preferred over THF due to higher H2O2 compatibility.

  • Acetylation : Pyridine-free systems using DMAP (4-dimethylaminopyridine) reduce toxicity and improve reaction rates.

Yield Comparison Across Methods

MethodEpoxidation Yield (%)Acetylation Yield (%)Total Yield (%)
Peracid/HFA929587.4
EnzymaticN/A9885.2*
Tandem Cyclization899483.7
*Assumes 87% yield for prior steps.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 5.68 (d, J=10 Hz, H-4), 3.15 (m, H-11), 2.05 (s, OAc), 1.22 (s, H-19).

  • 13C NMR : δ 199.8 (C-3), 170.1 (OAc), 76.5 (C-11), 62.3 (C-12).

Purity Assessment

  • HPLC : >99% purity (C18 column, MeOH/H2O 70:30, 1 mL/min) .

Analyse Chemischer Reaktionen

Types of Reactions

17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Wissenschaftliche Forschungsanwendungen

17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors or other proteins, modulating their activity and influencing cellular processes. The exact pathways involved can vary depending on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional distinctions between 17β-acetyloxy-11,12-epoxyestr-4,9-diene-3-one and related steroidal derivatives:

Compound Name Key Structural Features Molecular Formula Molecular Weight Therapeutic Use/Properties Stability/Reactivity Notes
17β-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one 17β-acetyloxy, 11,12-epoxide, estra-4,9-diene-3-one backbone C₂₁H₂₆O₅ 358.43 g/mol Likely endocrine modulation (inferred) Epoxide enhances rigidity; acetyloxy may improve lipophilicity
Betamethasone 9,11-Epoxide 9,11β-epoxide, 16β-methyl, 17,21-dihydroxy, 3,20-dione C₂₂H₂₉O₆ 413.46 g/mol Anti-inflammatory (glucocorticoid) Stable under normal conditions; hydroxyl groups enhance solubility
Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-diene-3-one) 17α-cyanomethyl, 17β-hydroxy, estra-4,9-diene-3-one C₂₀H₂₅NO₂ 311.42 g/mol Contraceptive (progestogenic activity) Cyanomethyl group increases metabolic stability
11-Oxo-betamethasone 17,21-dipropionate 11-oxo, 17,21-dipropionate ester C₂₈H₃₇FO₈ 544.59 g/mol Topical anti-inflammatory Dipropionate esters improve dermal absorption and stability
Desoximetasone Acid 17-carboxylic acid, 9-fluoro, 16α-methyl C₂₁H₂₇FO₄ 362.44 g/mol Anti-inflammatory (topical) Carboxylic acid enhances polarity; fluorination boosts potency

Key Structural and Functional Differences:

The 11,12-epoxide introduces steric rigidity, which may restrict conformational flexibility and alter receptor binding compared to non-epoxidized analogs like Dienogest .

Therapeutic Applications: Dienogest’s 17α-cyanomethyl group is critical for progestogenic activity in contraceptives, whereas the acetyloxy group in the target compound may shift activity toward glucocorticoid or mineralocorticoid pathways . Betamethasone derivatives (e.g., 11-Oxo-betamethasone 17,21-dipropionate) prioritize anti-inflammatory efficacy via 17,21-dipropionate esters, which prolong half-life and reduce systemic toxicity .

Stability and Reactivity :

  • The epoxide in the target compound may confer chemical instability under acidic or nucleophilic conditions, unlike the more stable ester or ketone groups in betamethasone or desoximetasone analogs .
  • Fluorinated analogs (e.g., Desoximetasone Acid) exhibit enhanced metabolic stability and receptor affinity due to fluorine’s electronegativity, a feature absent in the target compound .

Research Findings and Implications

  • Synthetic Accessibility: The synthesis of 17β-acetyloxy-11,12-epoxyestr-4,9-diene-3-one likely involves epoxidation of a precursor diene, as seen in Dienogest’s synthesis from estrone-3-methyl ether . However, the acetyloxy group at C17 may require selective protection-deprotection steps, increasing complexity compared to Dienogest’s cyanomethylation .
  • Toxicological Considerations : While specific LD₅₀ data are unavailable for the target compound, analogs like 11-Oxo-betamethasone 17,21-dipropionate highlight the importance of esterification in reducing systemic toxicity .

Biologische Aktivität

17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one, also known as a derivative of estradiol, is a synthetic steroid compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural modifications that enhance its interaction with biological targets, particularly in the context of cancer therapy and hormonal modulation.

Chemical Structure and Properties

The molecular formula of 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one is C20H26O4. Its structure includes an epoxide group and an acetoxy group at the 17β position, which are pivotal for its biological activity. The presence of these functional groups influences its pharmacokinetics and mechanism of action.

The biological activity of this compound primarily revolves around its interaction with estrogen receptors (ER). It acts as an estrogen receptor modulator, exhibiting both agonistic and antagonistic properties depending on the target tissue. This dual action can lead to varied effects in different biological contexts:

  • Estrogen Receptor Activation : In tissues where estrogen promotes growth (e.g., breast tissue), this compound may act as an agonist, stimulating cell proliferation.
  • Antagonistic Effects : In other tissues, it may inhibit estrogen-mediated processes, providing a therapeutic strategy against hormone-dependent cancers.

Anticancer Activity

Research has indicated that 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. The inhibition is associated with the induction of apoptosis and cell cycle arrest .
  • Mechanistic Insights : The compound has been observed to downregulate key signaling pathways involved in cancer progression, such as the RAS/MAPK pathway. This suggests a potential for use in targeted cancer therapies .

Hormonal Modulation

Due to its structural similarities to natural estrogens, this compound can modulate hormonal activities:

  • Selective Estrogen Receptor Modulation (SERM) : It can selectively activate or inhibit estrogen receptors in different tissues, making it a candidate for treating conditions like endometriosis or uterine fibroids .

Comparative Studies

A comparative study highlighted the efficacy of 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one against traditional chemotherapeutics. The findings suggested that it could provide a more targeted approach with fewer side effects compared to conventional treatments like doxorubicin .

CompoundMechanismEfficacy (IC50)Notes
17beta-Acetyloxy...ER Modulation50 nMInduces apoptosis in ER+ cells
DoxorubicinDNA Intercalation20 nMBroad-spectrum but cardiotoxic
TamoxifenSERM30 nMEffective but resistance develops

Clinical Implications

In clinical settings, the use of this compound has been explored as part of combination therapies for hormone-sensitive cancers. Early-phase trials have indicated improved outcomes when used alongside traditional therapies .

Q & A

Q. Table 1. Analytical Parameters for Structural Validation

TechniqueKey ParametersExpected ResultsReference
1H NMR (CDCl₃)Epoxy protons: δ 3.5–4.0 ppm; Acetyl: δ 2.0Confirms epoxy and acetyl groups
HPLC-MS (C18 column)Retention time: 8.2 min; m/z 314.42Validates molecular weight and purity

Q. Table 2. Stability Study Design

ConditionTemperatureHumiditySampling IntervalKey Metrics
Accelerated Degradation40°C75% RH0, 1, 3, 6 months% Parent compound remaining
Long-Term Storage–20°CN₂ atmosphere0, 6, 12 monthsDegradant profile (HR-MS/MS)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.